molecular formula C7H7ClN2O B8651309 3-chloro-N-methylisonicotinamide

3-chloro-N-methylisonicotinamide

Cat. No. B8651309
M. Wt: 170.59 g/mol
InChI Key: UOEQDNBHTJLQRS-UHFFFAOYSA-N
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Patent
US08293769B2

Procedure details

To a suspension of crude 3-chloroisonicotinoyl chloride hydrochloride in 25 mL of THF was added methylamine solution (2M in THF, 20 mL, 40 mmol, 8.4 eq) at 0° C. The reaction mixture was stirred at room temperature for 1 hour and concentrated under reduced pressure. The crude material was dissolved in EtOAc (75 mL) and water/brine/saturated sodium bicarbonate solution (1/1/1, 75 mL) and phase separated. The aqueous layer was extracted with EtOAc. The combined organic layers were washed with water/brine/saturated sodium bicarbonate solution (1/1/1, 25 mL) and brine (25 mL) and dried over sodium sulfate. Removal of the solvent under reduced pressure afforded the title compound as an off-white solid (321 mg, 39.7%), which was used without further purification. ES/MS m/z 171.0, (MH+), Rt=0.65 min.
Name
3-chloroisonicotinoyl chloride hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
39.7%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:11]=[N:10][CH:9]=[CH:8][C:4]=1[C:5](Cl)=[O:6].[CH3:12][NH2:13]>C1COCC1>[Cl:2][C:3]1[CH:11]=[N:10][CH:9]=[CH:8][C:4]=1[C:5]([NH:13][CH3:12])=[O:6] |f:0.1|

Inputs

Step One
Name
3-chloroisonicotinoyl chloride hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC1=C(C(=O)Cl)C=CN=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was dissolved in EtOAc (75 mL)
CUSTOM
Type
CUSTOM
Details
water/brine/saturated sodium bicarbonate solution (1/1/1, 75 mL) and phase separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with water/brine/saturated sodium bicarbonate solution (1/1/1, 25 mL) and brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=NC=CC1C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 321 mg
YIELD: PERCENTYIELD 39.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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